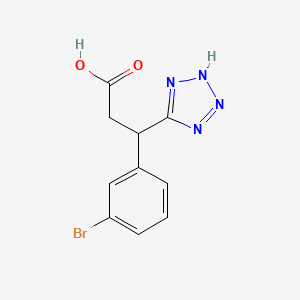

3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid: is an organic compound that features both a bromophenyl group and a tetrazole ring attached to a propanoic acid backbone This compound is of interest due to its unique structural features, which combine aromatic, heterocyclic, and carboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid typically involves multiple steps:

Formation of the Bromophenyl Intermediate: The starting material, 3-bromobenzene, undergoes a Friedel-Crafts acylation to introduce a propanoic acid group.

Introduction of the Tetrazole Ring: The intermediate is then subjected to a cycloaddition reaction with sodium azide and an appropriate nitrile to form the tetrazole ring.

Final Assembly: The bromophenyl and tetrazole intermediates are coupled under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiourea.

Major Products

Oxidation: Bromophenol derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

- 3-(3-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid

- 3-(3-fluorophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid

- 3-(3-iodophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid

Uniqueness

The presence of the bromine atom in 3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid imparts unique reactivity compared to its halogenated analogs

Biological Activity

3-(3-bromophenyl)-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is an organic compound characterized by its unique structural features that include a bromophenyl group and a tetrazole ring. This compound has gained attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name: 3-(3-bromophenyl)-3-(2H-tetrazol-5-yl)propanoic acid

- Molecular Formula: C10H9BrN4O2

- Molecular Weight: 284.11 g/mol

The compound features a bromine atom on the benzene ring, which enhances its reactivity compared to other halogenated analogs .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Preliminary studies suggest that derivatives containing the tetrazole moiety possess significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The presence of the bromophenyl group may enhance this activity by increasing lipophilicity and enabling better membrane penetration .

- Anti-inflammatory Properties: The compound has been investigated for its potential to modulate inflammatory pathways. It may inhibit specific enzymes involved in inflammation, such as cyclooxygenases (COX), which could lead to reduced production of pro-inflammatory mediators.

- Enzyme Inhibition: There is evidence that compounds with similar structures can act as inhibitors for various enzymes, including protein kinases. This suggests that this compound might interact with molecular targets involved in cancer progression or metabolic disorders .

The mechanism by which this compound exerts its biological effects likely involves:

- Interaction with Enzymes/Receptors: The compound may bind to specific enzymes or receptors, altering their activity and influencing downstream signaling pathways.

- Modulation of Inflammatory Pathways: By inhibiting key enzymes involved in the synthesis of inflammatory mediators, the compound could reduce inflammation and associated symptoms.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals distinct differences in biological activity based on structural variations:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(3-chlorophenyl)-3-(1H-tetrazol-5-yl)propanoic acid | Chlorine instead of Bromine | Moderate antimicrobial activity |

| 3-(3-fluorophenyl)-3-(1H-tetrazol-5-yl)propanoic acid | Fluorine instead of Bromine | Lower anti-inflammatory effects |

| 3-(3-iodophenyl)-3-(1H-tetrazol-5-yl)propanoic acid | Iodine instead of Bromine | Enhanced lipophilicity but lower enzyme inhibition |

The presence of bromine in the structure appears to confer unique reactivity and biological properties compared to other halogens .

Case Studies

Several case studies have documented the biological activities of tetrazole-containing compounds:

- Antimicrobial Efficacy Study : A study demonstrated that a series of tetrazole derivatives exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, with some derivatives showing IC50 values below 10 µg/mL .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of related compounds revealed that certain derivatives significantly reduced edema in animal models when administered at doses of 10 mg/kg .

Properties

IUPAC Name |

3-(3-bromophenyl)-3-(2H-tetrazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O2/c11-7-3-1-2-6(4-7)8(5-9(16)17)10-12-14-15-13-10/h1-4,8H,5H2,(H,16,17)(H,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKQQONNXXHXIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC(=O)O)C2=NNN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.